molecular formula C14H11ClO3 B15096483 Methyl 4-(4-chlorophenoxy)benzoate

Methyl 4-(4-chlorophenoxy)benzoate

Cat. No.: B15096483
M. Wt: 262.69 g/mol
InChI Key: XCARQPIQFBVXEW-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenoxy)benzoate: is an organic compound with the molecular formula C14H11ClO3. It is an ester formed from 4-chlorophenol and methyl 4-hydroxybenzoate. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The synthesis of Methyl 4-(4-chlorophenoxy)benzoate typically involves the esterification of 4-chlorophenol with methyl 4-hydroxybenzoate. This reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

    Reaction Conditions: The reaction is typically conducted under reflux conditions, with the reactants being heated together in a suitable solvent such as toluene or dichloromethane. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods:

    Batch Process: In an industrial setting, the synthesis of this compound is often carried out in batch reactors. The reactants are added to the reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Process: Alternatively, a continuous process can be used, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method is more efficient and can produce larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-(4-chlorophenoxy)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

    Reduction: This compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reagents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

    Substitution Reagents: Nucleophiles such as sodium hydroxide, ammonia, and thiols are commonly used in substitution reactions.

Major Products:

    Oxidation Products: Carboxylic acids and other oxidized derivatives.

    Reduction Products: Alcohols and other reduced derivatives.

    Substitution Products: Compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Methyl 4-(4-chlorophenoxy)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: This compound is used in biological studies to investigate its effects on various biological systems and processes.

Medicine:

    Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

Industry:

    Material Science: this compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Methyl 4-(4-chlorophenoxy)benzoate can act as an inhibitor of certain enzymes, affecting various biochemical pathways.

    Receptor Binding: It can bind to specific receptors in biological systems, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    Methyl 4-hydroxybenzoate: This compound is similar in structure but lacks the chlorophenoxy group.

    4-Chlorophenol: This compound is a precursor in the synthesis of Methyl 4-(4-chlorophenoxy)benzoate and has similar chemical properties.

Uniqueness:

    Functional Groups: The presence of both the methyl ester and chlorophenoxy groups in this compound gives it unique chemical and physical properties compared to similar compounds.

    Reactivity: The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Properties

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

methyl 4-(4-chlorophenoxy)benzoate

InChI

InChI=1S/C14H11ClO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3

InChI Key

XCARQPIQFBVXEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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